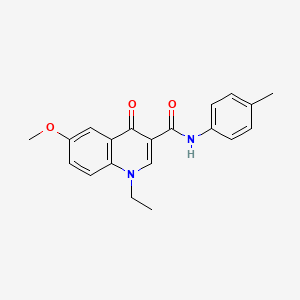
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, also known as DCPPQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DCPPQ is a quinazolinone derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone binds to a specific site on the NMDA receptor, known as the glycine site. This site is located on the NR1 subunit of the receptor and is responsible for modulating the activity of the receptor. This compound enhances the binding of glycine to the receptor, which leads to increased activation of the receptor and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process that underlies synaptic plasticity and is involved in learning and memory. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of modulating this receptor without affecting other receptors or neurotransmitters. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research involving 2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. Another area of interest is the study of the downstream signaling pathways that are activated by this compound binding to the NMDA receptor. Additionally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and ease of use in lab experiments.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It selectively binds to the NMDA receptor and has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound that could have important implications for the treatment of neurological disorders.
Méthodes De Synthèse
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multistep process involving the reaction of 2,6-dichloroaniline with propionic anhydride, followed by a sequence of reactions involving cyclization, reduction, and acylation. The final product is purified through recrystallization using solvents such as ethanol or methanol.
Applications De Recherche Scientifique
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been extensively used in scientific research due to its ability to selectively bind to the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. This compound has been shown to modulate the activity of the NMDA receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-10-21-16(15-12(18)7-5-8-13(15)19)20-14-9-4-3-6-11(14)17(21)22/h3-9,16,20H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPXZXYVRIPKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5002665.png)
![methyl 4-(5-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5002675.png)
![1-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B5002677.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5002681.png)
![N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5002688.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5002712.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)
![2-[2-methoxy-4-(2-nitrovinyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5002731.png)


![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)